molecular formula C8H20N2 B1599582 N-tert-Butyl-N'-ethyl ethylenediamine CAS No. 886500-74-9

N-tert-Butyl-N'-ethyl ethylenediamine

Cat. No. B1599582
CAS RN: 886500-74-9
M. Wt: 144.26 g/mol
InChI Key: GREKOMBGZSSZQI-UHFFFAOYSA-N
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Description

“N-tert-Butyl-N’-ethyl ethylenediamine” is a biochemical compound used in proteomics research . It is a primary and secondary intermediate and is also used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular formula of “N-tert-Butyl-N’-ethyl ethylenediamine” is C8H20N2, and its molecular weight is 144.26 . A related compound, N,N’-di-t-Butylethylenediamine, has a molecular formula of C10H24N2 and a molecular weight of 172.3110 .

Scientific Research Applications

  • Additive in Nickel-Chromium Mediated Coupling Reactions :

    • N-tert-Butyl-N'-ethyl ethylenediamine-related compounds have been used as additives in Ni(II)/Cr(II)-mediated coupling reactions. These additives allow for more homogeneous reactions, improved reproducibility, and inhibit homo-coupling of vinyl iodides or triflates (Stamos et al., 1997).
  • Synthesis of Soluble Yttrium–Salen Complexes :

    • In the synthesis of highly soluble yttrium–salen complexes, compounds related to this compound have been utilized. These complexes are important in the field of coordination chemistry (Runte et al., 1996).
  • Flotation Separation in Mineral Processing :

    • This compound derivatives have been studied for their role in enhancing the flotation separation of minerals, demonstrating improved collecting performance on quartz (Liu et al., 2016).
  • Asymmetric Synthesis of Amines :

    • This compound variants have been used as intermediates in the asymmetric synthesis of amines, offering a versatile approach to synthesizing a wide range of enantioenriched amines (Ellman et al., 2002).
  • Synthesis of Chelators for Radiolabeling :

    • This compound has been involved in synthesizing chelators such as HBED-CC, used mainly for radiolabeling with gallium-68, which is significant in cancer diagnostics (Jerzyk et al., 2021).
  • Development of Luminescent Sensors :

    • The compound and its derivatives have been used in creating luminescent sensors, particularly for the detection of ethylenediamine in industrial settings (Li et al., 2016).
  • Coordination Chemistry :

    • It has been used in the coordination chemistry of multidentate ligands, providing insights into the binding properties of these complex molecules (Liang et al., 2004).
  • Chemical Synthesis and Organic Chemistry Applications :

    • The compound and its related derivatives have been used in various chemical syntheses and organic chemistry applications, including the preparation of diamines and other complex organic molecules (Roland & Mangeney, 2000).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by N-tert-Butyl-N’-ethyl ethylenediamine are currently unknown The compound could potentially influence a variety of pathways, given its complex structure and potential for diverse interactions

Result of Action

The molecular and cellular effects of N-tert-Butyl-N’-ethyl ethylenediamine’s action are currently unknown . Understanding these effects requires detailed studies of the compound’s interactions with its targets and the subsequent changes in cellular functions.

properties

IUPAC Name

N'-tert-butyl-N-ethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-5-9-6-7-10-8(2,3)4/h9-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREKOMBGZSSZQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428259
Record name N-tert-Butyl-N'-ethyl ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886500-74-9
Record name N-tert-Butyl-N'-ethyl ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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